![molecular formula C19H16N4O2S B2479535 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1169992-97-5](/img/structure/B2479535.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a 1-ethyl-1H-pyrazole-5-carboxamide group. These groups are common in many biologically active compounds, including drugs and other therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the attachment of the hydroxyphenyl group, and the incorporation of the 1-ethyl-1H-pyrazole-5-carboxamide group . The exact methods would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of benzo[d]thiazoles, phenols, and pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research indicates that compounds structurally related to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide have promising antibacterial properties. Specifically, analogs of these compounds demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential in fighting bacterial infections. These compounds exhibited antibacterial effectiveness at concentrations that are non-cytotoxic to mammalian cells, making them potential candidates for therapeutic applications (Palkar et al., 2017). Similar research has led to the synthesis of compounds with substantial antibacterial screening, further cementing the potential of these compounds in medical and pharmaceutical fields (Landage et al., 2019).
Anticancer Properties
In addition to antibacterial prowess, there are indications that these compounds could be leveraged for anticancer applications. Studies have shown that certain synthesized compounds related to this compound were effective against breast cancer cell lines. The implications of these findings are significant, suggesting that with further research and development, these compounds might be utilized in cancer treatment strategies (Senthilkumar et al., 2021).
Enzyme Inhibition
Another intriguing application of these compounds is in enzyme inhibition. One study highlighted the synthesis of novel metal complexes of a structurally similar compound, which demonstrated strong inhibitory properties against carbonic anhydrase enzymes. This finding is of particular interest in the context of designing drugs for treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).
Chemical Sensors
Interestingly, certain derivatives of this compound have been utilized in the development of fluorescent chemosensors. These sensors show potential in the detection of specific metal ions, such as Fe3+, offering avenues for applications in environmental monitoring and industrial processes (Khan, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Mycobacterium tuberculosis DprE1 . COX-1 is an enzyme that plays a key role in the inflammatory response, while DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows significant inhibitory activity against COX-1, which is involved in the inflammatory response . It also inhibits DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
By inhibiting COX-1, the compound disrupts the synthesis of prostaglandins, which are key mediators of inflammation . The inhibition of DprE1 disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .
Pharmacokinetics
The compound’s inhibitory activity against cox-1 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the reduction of inflammation due to its inhibitory activity against COX-1 . Additionally, its inhibition of DprE1 leads to the death of Mycobacterium tuberculosis, making it a potential anti-tubercular agent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-23-15(9-10-20-23)18(25)21-12-7-8-16(24)13(11-12)19-22-14-5-3-4-6-17(14)26-19/h3-11,24H,2H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZOGLSIXLGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.